Physicochemical properties of 2-(3-Fluorocyclobutyl)acetic acid
Physicochemical properties of 2-(3-Fluorocyclobutyl)acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Fluorocyclobutyl)acetic acid
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] The cyclobutyl ring, a "bioisostere" for phenyl groups and other cyclic systems, provides a three-dimensional framework that can improve physicochemical and pharmacological profiles. The compound 2-(3-Fluorocyclobutyl)acetic acid merges these two valuable motifs, presenting a promising building block for drug discovery programs.
This guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Fluorocyclobutyl)acetic acid. As experimental data for this specific molecule is not extensively published, this document emphasizes the established methodologies and theoretical considerations required for its full characterization. We will explore the causality behind experimental choices, providing researchers and drug development professionals with the foundational knowledge to expertly evaluate this and similar fluorinated compounds.
Molecular Profile and Summary of Properties
2-(3-Fluorocyclobutyl)acetic acid possesses a chiral center at the point of substitution on the cyclobutane ring and another at the carbon bearing the carboxylic acid. The properties discussed herein pertain to the racemic mixture unless otherwise specified.
| Property | Data | Source / Method |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₆H₉FO₂ | [3] |
| Molecular Weight | 132.13 g/mol | [3] |
| CAS Number | 1782410-66-5 | [3] |
| Boiling Point | 238.1 ± 13.0 °C | Predicted[3] |
| Density | 1.19 ± 0.1 g/cm³ | Predicted[3] |
| pKa | Estimated ~4.0 - 4.5 | Theoretical Estimation |
| logP | To Be Determined | Experimental Protocol Below |
| Aqueous Solubility | To Be Determined | Experimental Protocol Below |
Acidity (pKa): The Influence of Inductive Effects
The acidity of the carboxylic acid group is a critical parameter, influencing solubility, receptor binding, and membrane permeability. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized (carboxylate) and non-ionized (carboxylic acid) forms.
Expertise & Experience: Theoretical Considerations
The pKa of acetic acid is approximately 4.76.[4] The introduction of an electronegative fluorine atom is expected to lower the pKa (increase acidity) through a negative inductive effect (-I). This effect stabilizes the conjugate base (carboxylate) by withdrawing electron density, making the proton more likely to dissociate. For comparison, the pKa of fluoroacetic acid is significantly lower, around 2.6.[5] In 2-(3-Fluorocyclobutyl)acetic acid, the fluorine atom is three sigma bonds away from the carboxylic carbon, so its inductive effect will be attenuated compared to fluoroacetic acid. Therefore, a pKa value between that of acetic acid and fluoroacetic acid is anticipated, likely in the range of 4.0 to 4.5. However, precise determination requires experimental validation.
Trustworthiness: Protocol for Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination.[6][7] It provides a self-validating system by generating a full titration curve from which the half-equivalence point can be accurately determined.
Methodology:
-
Preparation: Accurately weigh ~10-20 mg of 2-(3-Fluorocyclobutyl)acetic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.
-
Titrant: Use a standardized solution of a strong base, such as 0.1 M potassium hydroxide (KOH), as the titrant.
-
Apparatus: Utilize a calibrated pH meter with a glass electrode and an automated burette for precise titrant delivery.
-
Titration: Slowly add the KOH solution in small, precise increments (e.g., 0.05 mL) to the analyte solution while continuously monitoring the pH.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point is found on the steepest part of the curve (the equivalence point) and dividing the volume of titrant by two.
Lipophilicity (logP & logD): A Predictor of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its pharmacokinetic profile. It is described by two main parameters:
-
logP: The logarithm of the partition coefficient between octan-1-ol and water for the neutral species of the molecule.
-
logD: The logarithm of the distribution coefficient, which measures the partitioning of all species (neutral and ionized) at a specific pH. For an acidic compound, logD is pH-dependent.[8]
Expertise & Experience: Structural Impact on Lipophilicity
Fluorine substitution can have a complex effect on lipophilicity. While a single fluorine atom often increases lipophilicity compared to a hydrogen atom, the overall effect depends on the molecular context.[9] The carboxylic acid group is highly polar and will decrease lipophilicity, especially at pH values above the pKa where it exists as the charged carboxylate. The cyclobutyl group is aliphatic and contributes to lipophilicity. The interplay of these factors necessitates experimental determination.
Trustworthiness: Protocol for Shake-Flask (OECD 107) Method
The shake-flask method is a classic and reliable technique for determining logP/logD. Its self-validating nature comes from the direct measurement of the compound's concentration in both phases at equilibrium.
Methodology:
-
Phase Preparation: Pre-saturate octan-1-ol with buffered water (e.g., phosphate buffer at pH 7.4 for logD) and vice-versa. This minimizes volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of 2-(3-Fluorocyclobutyl)acetic acid in the aqueous phase. The concentration should be high enough for accurate detection but low enough to avoid self-aggregation.
-
Partitioning: Combine a known volume of the aqueous stock solution with a known volume of the pre-saturated octan-1-ol in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]
-
Calculation:
-
P = [Concentration in Octanol] / [Concentration in Water]
-
logP (or logD) = log10(P)
-
Aqueous Solubility
Aqueous solubility is fundamental to drug delivery, particularly for oral administration. It is influenced by factors such as molecular weight, lipophilicity, and the ability to form hydrogen bonds.
Expertise & Experience: Predicting Solubility Trends
The presence of the polar carboxylic acid group suggests that 2-(3-Fluorocyclobutyl)acetic acid will have appreciable aqueous solubility.[12] Solubility is expected to be pH-dependent, increasing significantly at pH values above the pKa as the highly soluble carboxylate salt is formed. The fluorocyclobutyl moiety is relatively nonpolar and will act to decrease solubility compared to a smaller, less lipophilic substituent.
Trustworthiness: Protocol for Equilibrium Shake-Flask Method
This method directly measures the concentration of a saturated solution, providing a reliable and self-validating result.
Methodology:
-
Sample Preparation: Add an excess amount of solid 2-(3-Fluorocyclobutyl)acetic acid to a known volume of the desired aqueous medium (e.g., deionized water or a pH 7.4 buffer) in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for at least 24 hours to allow the system to reach equilibrium.
-
Sample Processing: After equilibration, allow the solid to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Result: The measured concentration is the equilibrium solubility of the compound under the tested conditions.
Spectroscopic and Thermal Profile
Spectroscopic Characterization
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques.
-
¹H NMR: Expected signals would include multiplets for the cyclobutyl protons, a doublet for the methylene protons adjacent to the acid, and a broad singlet for the acidic proton.
-
¹³C NMR: Signals for the carbonyl carbon (~170-180 ppm), the carbon bearing fluorine (showing a characteristic large C-F coupling constant), and other aliphatic carbons are expected.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing key structural information.
-
Infrared (IR) Spectroscopy: A broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) are characteristic of the carboxylic acid group. A C-F stretch would also be present (~1000-1100 cm⁻¹).[13][14]
Thermal Properties
-
Boiling Point: A predicted value of 238.1 °C suggests low volatility.[3]
-
Melting Point: As a solid at room temperature, the melting point is a key indicator of crystal lattice energy and purity. It is best determined experimentally using Differential Scanning Calorimetry (DSC), which measures the heat flow required to raise the sample's temperature, revealing a sharp endotherm at the melting point.
Conclusion
2-(3-Fluorocyclobutyl)acetic acid is a compound of significant interest for medicinal chemistry, yet its physicochemical properties are not widely documented. This guide outlines the theoretical basis and provides robust, validated experimental protocols for the determination of its most critical parameters: pKa, logP/logD, and aqueous solubility. The accurate characterization of these properties is a non-negotiable first step in any drug discovery cascade, providing the essential data needed to build predictive ADME models and guide the design of effective, bioavailable therapeutic agents.
References
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Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta. [Link]
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Hradkova, P., et al. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices. Analytical Science Advances. [Link]
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Hradkova, P., et al. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. ResearchGate. [Link]
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Zhu, L., et al. (2015). Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector. Talanta. [https://www.researchgate.net/publication/273138865_Determination_of_perfluorinated_carboxylic_acids_in_water_using_liquid_chromatography_coupled_to_a_corona-charged_aerosol_detector]([Link]_ chromatography_coupled_to_a_corona-charged_aerosol_detector)
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